Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate
Description
Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a quinoline-based heterocyclic compound with a methoxy group at position 8, a 4-methylphenylamino substituent at position 4, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 8-methoxy-4-(4-methylanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-7-9-13(10-8-12)20-15-11-16(19(22)24-3)21-18-14(15)5-4-6-17(18)23-2/h4-11H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWLZWHMRGKURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxy and amino groups. The final step involves esterification to form the carboxylate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amino derivatives .
Scientific Research Applications
Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate, focusing on substituent variations, synthesis routes, and reported properties:
Key Structural and Functional Differences:
Substituent Position: The 8-methoxy group in the target compound may enhance electron density at the quinoline core compared to 8-chloro (electron-withdrawing) or 8-nitro (strongly electron-withdrawing) analogs .
Biological Implications :
- Methoxy vs. Nitro Groups : Methoxy substituents generally improve solubility and metabolic stability, whereas nitro groups may confer reactivity but pose toxicity risks .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound likely enhances cell membrane permeability compared to carboxylic acid derivatives (e.g., ), though it may require metabolic activation.
Synthetic Routes :
Biological Activity
Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate, a derivative of quinoline, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a quinoline core with methoxy and carboxylate functional groups. The presence of the 4-methylphenylamino group enhances its biological interactions, making it a subject of interest in medicinal chemistry.
Structural Formula
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests against various bacterial strains revealed that the compound effectively inhibits bacterial growth.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These results indicate that the compound could be a promising candidate for developing new antibacterial agents .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. Using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, the compound demonstrated a notable ability to scavenge free radicals, suggesting its potential in preventing oxidative stress-related diseases.
Neuroprotective Effects
Research indicates that derivatives of this compound can exhibit neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) suggests a mechanism for enhancing cholinergic transmission, which is often impaired in Alzheimer's patients .
Study on Neuroprotection
In a study focusing on neuroprotective properties, this compound was tested in vitro using HT22 cells exposed to glutamate-induced toxicity. The results showed that the compound significantly reduced cell death and improved cell viability compared to controls.
Clinical Implications
The findings from various studies suggest that this compound could be developed into therapeutic agents targeting bacterial infections and neurodegenerative diseases. Its dual functionality as an antibacterial and neuroprotective agent positions it as a versatile candidate for future drug development .
Q & A
Q. What are the standard synthetic routes for Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate, and how can reaction conditions be optimized?
The compound can be synthesized via acid-catalyzed esterification or condensation reactions. A common method involves reacting quinaldic acid derivatives with substituted phenols (e.g., 4-methylphenol) using phosphorous oxychloride (POCl₃) as a catalyst under reflux (348–353 K for 6–8 hours). Post-reaction, the crude product is neutralized with sodium bicarbonate and purified via recrystallization (ethanol or methanol). Yield optimization requires controlling solvent polarity, stoichiometric ratios of reagents, and reaction time. For example, excess POCl₃ may improve esterification efficiency, while slow cooling during recrystallization enhances crystal purity .
Q. How is the structural conformation of this quinoline derivative characterized, and what intermolecular interactions stabilize its crystal lattice?
X-ray crystallography is the gold standard for structural analysis. Key parameters include dihedral angles between the quinoline core and substituent rings (e.g., 78.3°–88.2° for similar derivatives) and centroid-to-centroid π-π stacking distances (3.564–3.896 Å). Weak C–H···O hydrogen bonds and van der Waals interactions further stabilize the lattice. Computational tools like density functional theory (DFT) can validate experimental bond lengths and angles .
Advanced Research Questions
Q. What strategies enable late-stage diversification of substituents on the quinoline core for structure-activity relationship (SAR) studies?
Late-stage functionalization often targets the 4- and 8-positions of the quinoline scaffold. For example:
- C-4 modification : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids to introduce diverse aryl/heteroaryl groups.
- C-8 modification : Nucleophilic substitution using amines or alkoxy groups under microwave-assisted conditions to enhance reaction rates. Parallel synthesis approaches, as described for analogous quinolines, allow systematic variation of substituents while maintaining core integrity .
Q. How can conflicting biological activity data for this compound be resolved across different assay systems?
Discrepancies in IC₅₀ or MIC values may arise from differences in cell lines, assay protocols, or compound solubility. Mitigation strategies include:
- Standardized assays : Use established protocols (e.g., MTT for cytotoxicity, broth microdilution for antimicrobial activity).
- Solubility optimization : Employ co-solvents (e.g., DMSO ≤1% v/v) or nanoformulations to improve bioavailability.
- Dose-response validation : Replicate results across independent labs with controlled pH and temperature conditions .
Q. What advanced analytical techniques are critical for detecting and quantifying trace impurities in synthesized batches?
High-resolution LC-MS and 2D NMR (e.g., HSQC, HMBC) are essential for identifying by-products (e.g., unreacted intermediates or oxidation products). For quantification:
- HPLC-DAD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities.
- GC-MS : Monitor volatile degradation products under thermal stress. Method validation should follow ICH guidelines for precision, accuracy, and limit of detection (LOD ≤0.1%) .
Methodological Considerations
Q. How can researchers address low yields in the final esterification step of the synthesis?
Low yields often result from competing side reactions (e.g., hydrolysis or dimerization). Solutions include:
- Protecting groups : Temporarily block reactive amines or hydroxyls during esterification.
- Microwave synthesis : Reduce reaction time (e.g., 30 minutes at 423 K vs. 6 hours conventionally) to minimize degradation.
- Catalyst screening : Test alternatives to POCl₃, such as DCC/DMAP or immobilized lipases, for greener chemistry .
Q. What computational tools are recommended for predicting the binding affinity of this compound to biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions with targets like kinase enzymes or DNA topoisomerases. Key steps:
- Protein preparation : Optimize the target structure with PDBFixer.
- Grid generation : Focus on active sites (e.g., ATP-binding pockets for kinase inhibition).
- Binding energy analysis : Use MM-GBSA to calculate ΔG values. Validate with experimental IC₅₀ data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
